
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. This compound can also interact with enzymes and proteins, influencing biochemical pathways related to oxidative stress and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzoquinone: Shares similar quinone structure but lacks the ethanonaphthalene framework.
Hydroquinone: A reduced form of quinone with similar reactivity but different applications.
Methoxyquinone: Contains methoxy groups but differs in the overall structure.
Uniqueness: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of methoxy groups and the ethanonaphthalene framework makes it particularly versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
58785-59-4 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
1,4-dimethoxytricyclo[6.2.2.02,7]dodeca-2(7),4,9-triene-3,6-dione |
InChI |
InChI=1S/C14H14O4/c1-17-10-7-9(15)11-8-3-5-14(18-2,6-4-8)12(11)13(10)16/h3,5,7-8H,4,6H2,1-2H3 |
InChI-Schlüssel |
KARQFGIQGYGQMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=C(C1=O)C3(CCC2C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



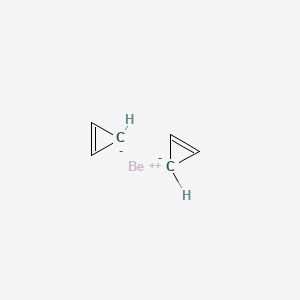
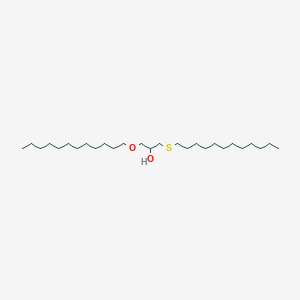
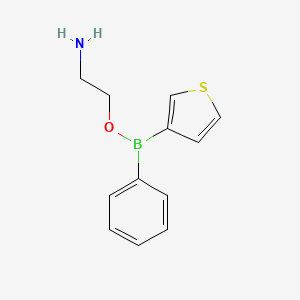
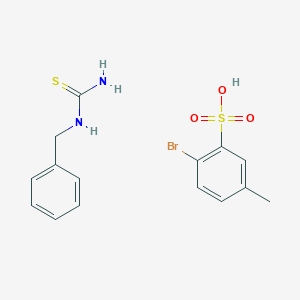
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
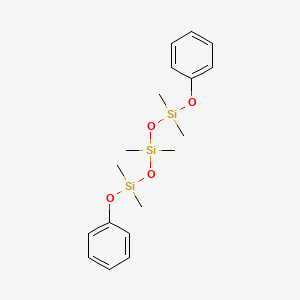

![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)

![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
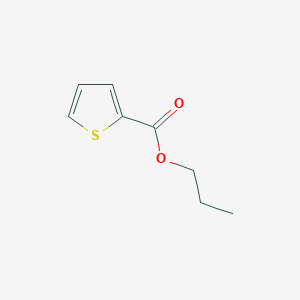
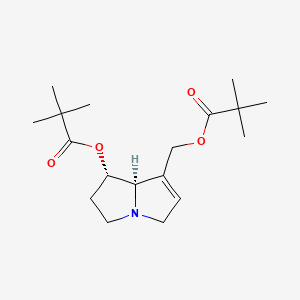
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
